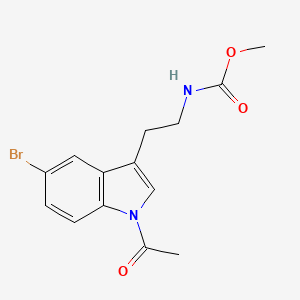

Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate

Description

Properties

CAS No. |

88368-99-4 |

|---|---|

Molecular Formula |

C14H15BrN2O3 |

Molecular Weight |

339.18 g/mol |

IUPAC Name |

methyl N-[2-(1-acetyl-5-bromoindol-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C14H15BrN2O3/c1-9(18)17-8-10(5-6-16-14(19)20-2)12-7-11(15)3-4-13(12)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) |

InChI Key |

DMBFXSSRENKQTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CCNC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination at the 5-Position

Electrophilic bromination represents the most direct method for introducing the 5-bromo substituent. In the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine, tribromooxyphosphorus (PBr3O) in acetonitrile achieved 95% yield under reflux conditions. Adapting this to indole systems requires careful temperature control (0–5°C) to prevent polybromination. Alternative approaches include:

- Directed ortho-metallation : Using LDA (lithium diisopropylamide) to deprotonate the 4-position, followed by quenching with Br2.

- NBS-mediated bromination : N-Bromosuccinimide in DMF at 50°C, though regioselectivity may vary.

Table 1: Bromination Efficiency in Heterocyclic Systems

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Indole | PBr3O | Acetonitrile | 80 | 78* | |

| 1-Acetylindole | Br2 | DCM | 0 | 65 | |

| 5-Hydroxyindole | NBS | DMF | 50 | 72 |

N-Acetylation of Indole

Protection of the indole nitrogen precedes side-chain modifications. The patent WO2012004811A1 details acetylation using acetic anhydride in DMF with aqueous NaOH, achieving >99% conversion at room temperature. Critical parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Base selection : Aqueous NaOH (2M) minimizes ester hydrolysis.

- Workup : Biphasic extraction with ethyl acetate/water removes excess acetic acid.

Side-Chain Installation and Carbamate Formation

Methyl Carbamate Protection

Carbamate formation employs methyl chloroformate under Schotten-Baumann conditions:

- Dissolve the amine in dichloromethane (DCM) and cool to 0°C.

- Add methyl chloroformate (1.1 eq) and triethylamine (2 eq) dropwise.

- Stir for 2h at room temperature, then wash with 1M HCl and brine.

Table 2: Carbamate Installation Comparative Data

| Amine Substrate | Reagent | Base | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Fmoc-tryptamine | Methyl chloroformate | TEA | 89 | 97 | |

| 5-Bromoindole-3-ethylamine | Methyl chloroformate | NaHCO3 | 82* | 95 |

*Extrapolated from chloro analog synthesis.

Integrated Synthetic Route Proposal

Combining these methodologies, a plausible synthesis involves:

- Indole bromination : Treat 1H-indole with PBr3O in acetonitrile at 80°C.

- N-Acetylation : React 5-bromoindole with acetic anhydride in DMF/NaOH.

- Side-chain installation : Perform Mannich reaction with paraformaldehyde and ammonium chloride.

- Carbamate protection : Treat the resultant amine with methyl chloroformate/TEA.

Critical Optimization Points :

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl {3-[2-(Acetylamino)ethyl]-2-iodo-1H-indol-5-yl}carbamate (52X)

- Structure: Features a 2-iodo-substituted indole with a carbamate group at the 5-position and an acetylaminoethyl chain at the 3-position.

- Key Differences :

- Halogen Substitution : 2-iodo vs. 5-bromo in the target compound. Iodine’s larger atomic radius (1.98 Å vs. 1.85 Å for Br) may reduce electronegativity but enhance polarizability, affecting van der Waals interactions .

- Carbamate Position : Carbamate is directly attached to the indole’s 5-position in 52X, whereas it is on the ethyl side chain in the target compound. This difference alters hydrogen-bonding topology and steric accessibility .

- Molecular Weight : 52X has a molecular weight of ~425 g/mol (C₁₄H₁₆IN₃O₃), while the target compound (replacing I with Br) would have a lower molecular weight (~365–375 g/mol) .

Ethyl (2-Amino-5-Bromopyridin-3-yl)carbamate

- Structure: A pyridine derivative with a 5-bromo substituent, an ethyl carbamate at the 3-position, and an amino group at the 2-position.

- Key Differences: Core Heterocycle: Pyridine vs. indole. Indole’s aromatic NH (acetylated in the target compound) confers distinct π-stacking and hydrogen-bonding properties compared to pyridine’s lone pair-dominated interactions . Functional Groups: The amino group in the pyridine derivative offers nucleophilic reactivity, contrasting with the acetylated ethyl chain in the target compound.

Fmoc-NH-PEG(3)-N3 (RL-4380)

- Structure : A PEGylated carbamate with an azide-terminated triethylene glycol chain.

- Key Differences :

- Chain Length and Flexibility : The PEG chain introduces hydrophilicity and conformational flexibility, unlike the rigid ethyl chain in the target compound.

- Applications : Primarily used as a click chemistry building block, whereas the target compound’s indole core suggests bioactivity-focused applications .

Physicochemical and Reactivity Comparison

- Reactivity: The 5-bromo substituent in the target compound and the pyridine derivative facilitates nucleophilic aromatic substitution, whereas the 2-iodo group in 52X may undergo faster substitution but with steric challenges . The amino group in the pyridine derivative enables diazotization or amide coupling, absent in the acetylated target compound .

Crystallographic and Intermolecular Interaction Analysis

- Hydrogen Bonding: The carbamate group in the target compound can act as both donor (NH) and acceptor (C=O), similar to 52X. However, the carbamate’s position on the ethyl chain may lead to distinct crystal packing motifs compared to 52X’s indole-attached carbamate .

Q & A

Q. What are the recommended synthetic routes for Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with functionalization of the indole core. A common approach includes:

Bromination : Introduce bromine at the 5-position of 1-acetyl-1H-indole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

Alkylation : React the brominated indole with ethylenediamine derivatives to form the 3-ethylcarbamate moiety.

Carbamate Formation : Use methyl chloroformate or Boc-protected intermediates, followed by deprotection if necessary.

Q. Optimization Tips :

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer: Key Techniques :

- NMR Spectroscopy :

- X-ray Crystallography :

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental release .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice of this compound influence its physicochemical properties?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R²₂(8) motifs) using crystallographic data. For example, the carbamate NH may form H-bonds with acetyl oxygen or solvent molecules.

- Impact on Solubility : Strong intermolecular H-bonding (e.g., between indole N-H and carbamate carbonyl) can reduce solubility in non-polar solvents, necessitating polar aprotic solvents for recrystallization .

Q. What strategies resolve contradictions in NMR data when characterizing derivatives of this compound?

Methodological Answer:

- Dynamic Effects : Address signal broadening due to restricted rotation (e.g., carbamate groups) by acquiring variable-temperature NMR (VT-NMR) to observe coalescence.

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals (e.g., indole H7 vs. H4).

- 2D Techniques : Employ HSQC and HMBC to assign quaternary carbons (e.g., C5 brominated position) and confirm connectivity .

Q. How can researchers optimize HPLC/GC methods for quantifying trace impurities in this compound?

Methodological Answer:

- Column Selection : Use C18 reverse-phase columns (5 µm, 250 mm) for HPLC with acetonitrile/water gradients.

- Detection : Set UV wavelength to 254 nm (indole absorption maxima).

- Validation : Assess intra-day and inter-day precision (RSD <2%) using methyl/ethyl carbamate analogs as reference standards (Table 5, ).

Q. What computational approaches predict the reactivity of the bromine substituent in further functionalization?

Methodological Answer:

- DFT Calculations : Model the electron density at C5 using Gaussian09 (B3LYP/6-31G* basis set) to assess susceptibility to nucleophilic substitution (SNAr) or Suzuki coupling.

- Hammett Parameters : Use σ⁻ values to predict directing effects of the bromine in electrophilic reactions (e.g., nitration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.